Azido-PEG3-SS-PEG3-azide
Overview
Description
Azido-PEG3-SS-PEG3-azide is a PEG linker containing two terminal azide moieties and a cleavable disulfide bond . The azide groups can undergo copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN . The disulfide bond can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .
Molecular Structure Analysis
The molecular formula of Azido-PEG3-SS-PEG3-azide is C16H32N6O6S2 . It has a molecular weight of 468.6 .Chemical Reactions Analysis
The azide groups in Azido-PEG3-SS-PEG3-azide can undergo copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN . The disulfide bond can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent .Physical And Chemical Properties Analysis
Azido-PEG3-SS-PEG3-azide has a molecular weight of 468.6 . It is soluble in DMSO, DCM, and DMF . It is stored at -20°C .Scientific Research Applications
Conjugation Chemistry and Drug Delivery
Azido-functionalized poly(ethylene glycol) (PEG) derivatives, such as Azido-PEG3-SS-PEG3-azide, play a significant role in conjugation chemistry and targeted drug delivery. These derivatives are incorporated into nanoparticle-forming polymeric systems to enhance drug delivery efficiency. Quantification of azide incorporation into PEG polymers is crucial for their effective use in drug delivery systems (Semple et al., 2016).
Synthesis of Functionalized PEG Azides
The synthesis of azido-terminated heterobifunctional PEG derivatives demonstrates the versatility of Azido-PEG3-SS-PEG3-azide in bioconjugation. These derivatives, having primary amine and carboxyl end groups, are synthesized with high efficiency and are used for conjugating various ligands through 'click chemistry' (Hiki & Kataoka, 2007).
Dynamic Cell Adhesion and Migration
Azido-functionalized PEG derivatives are utilized to create substrates for spatially controlled dynamic cell adhesion. The addition of a functional peptide to the culture medium rapidly triggers cell adhesion, demonstrating the applicability of Azido-PEG3-SS-PEG3-azide in tissue motility assays, patterned coculturing, and triggered cell shape change (van Dongen et al., 2013).
Fluorescent Protein Conjugates
Azido-PEG3-SS-PEG3-azide facilitates the synthesis of photoactivatable fluorescent tags for dual-modality imaging, combining positron emission tomography and optical imaging. This demonstrates its role in the development of novel protein conjugates for biochemical research and clinical pathology (Guillou et al., 2022).
Site-Specific PEGylation of Proteins
This compound is used for the site-specific PEGylation of proteins containing unnatural amino acids, enhancing the generation of selectively PEGylated proteins for therapeutic applications. This methodology is particularly important for improving the therapeutic efficacy of proteins (Deiters et al., 2004).
Thrombomodulin Modification
Azido-functionalized polymers are used in the modification of thrombomodulin for creating actively thromboresistant assemblies on sterile blood-contacting surfaces. This application is critical in the development of medical devices like vascular grafts (Qu et al., 2014).
properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N6O6S2/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXZMZORLYBGQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCSSCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N6O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG3-SS-PEG3-azide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.